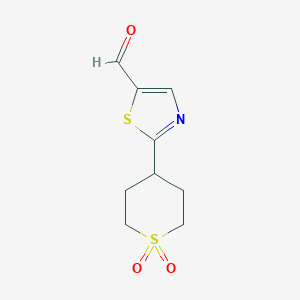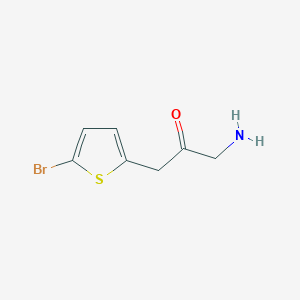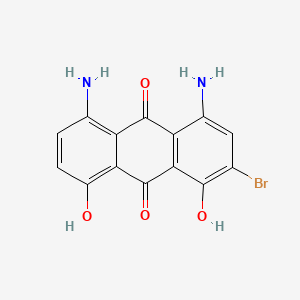
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of anthracene derivatives, followed by subsequent functional group modifications.
Friedel-Crafts Acylation: Anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
Hydroxylation and Methoxylation: The acylated anthracene undergoes hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups, respectively. These reactions are typically carried out using reagents like sodium hydroxide and dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and methoxy positions. Reagents like halogens and nucleophiles such as amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles in polar solvents.
Major Products Formed
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinones with various functional groups.
科学的研究の応用
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups facilitate binding to specific enzymes, while the quinone moiety can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to intercalate into DNA also contributes to its biological activity.
類似化合物との比較
Similar Compounds
- 1-Hydroxy-8-methoxy-3-methyl-9,10-anthraquinone
- 1-Hydroxy-8-methoxynaphthalene
- Isoauraptene
Uniqueness
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
84340-89-6 |
|---|---|
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-10-9-14-17(19(23)12(10)8-7-11(2)21)20(24)16-13(18(14)22)5-4-6-15(16)25-3/h4-6,9,23H,7-8H2,1-3H3 |
InChIキー |
YVRBWENTRGJSPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1CCC(=O)C)O)C(=O)C3=C(C2=O)C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


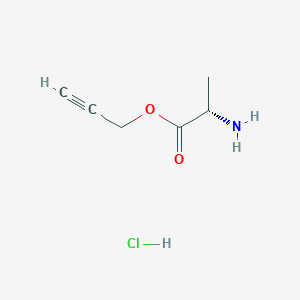
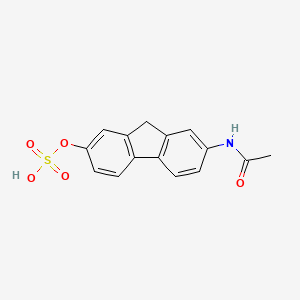

![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)

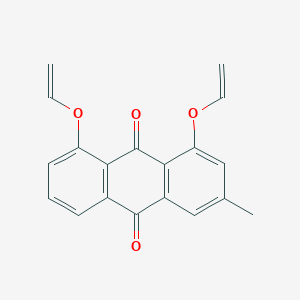

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)


